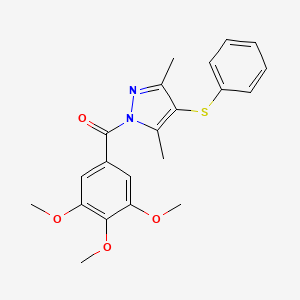
3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a related compound was synthesized by a grinding-induced, sequential one-pot three-component reaction, which is a green mechanochemical approach that avoids the use of solvents . Another method involves the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid, which leads to a proton transfer derivative through the oxidation of 2-mercaptobenzoic acid . Additionally, the synthesis of substituted pyrazoles can be performed through a 3+2 annulation method, as demonstrated in the preparation of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . X-ray diffraction studies can provide detailed information about the crystal structure, including the arrangement of molecules and the presence of intermolecular interactions such as hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a range of chemical reactions. For example, they can form cocrystals with other compounds like salicylic acid, leading to controlled formation of trimers via hydrogen bonds . They can also undergo functionalization reactions, as seen in the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, which are useful for generating asymmetric imine ligands and mixed metal polynuclear complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These compounds typically exhibit good thermal stability . Their spectroscopic properties, such as NMR chemical shifts, can be calculated theoretically and compared with experimental data to gain insights into their electronic structure . The antioxidant properties of these compounds can be evaluated in vitro, as demonstrated by the DPPH and hydroxyl radical scavenging methods .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities of Pyrazole Derivatives
Synthesis of Pyrazole Heterocycles
Pyrazoles play a crucial role in medicinal chemistry due to their presence in many biologically active compounds. They serve as key synthons in organic synthesis, with applications ranging from anticancer to antiviral activities. Different synthetic strategies, including condensation followed by cyclization, have been developed to produce these heterocycles with potential yields under various conditions (Dar & Shamsuzzaman, 2015).
Antioxidant Activity Determination
The importance of antioxidants in various fields has led to the development of several methods to determine antioxidant activity. Tests such as ORAC, HORAC, TRAP, and TOSC, based on chemical reactions and spectrophotometry, assess the antioxidant capacity of compounds, including those containing the pyrazole moiety (Munteanu & Apetrei, 2021).
Development of Anticancer Agents
Pyrazoline derivatives are synthesized using various methods for their potent biological effects, including anticancer activities. This highlights the significance of pyrazoline and its derivatives in developing new therapeutic agents (Ray et al., 2022).
Applications in Heterocyclic Chemistry and Drug Development
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives are recognized for their wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antidepressant activities. This underscores the versatility of pyrazolines in pharmaceutical research and development (Shaaban et al., 2012).
Synthesis of Tetrahydrobenzo[b]pyrans
The synthesis of tetrahydrobenzo[b]pyrans, compounds of considerable importance in organic chemistry and pharmacology, involves three-component cyclocondensation processes. The use of organocatalysts in these syntheses represents a key area of interest for organic chemists and pharmacologists (Kiyani, 2018).
Propiedades
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-20(28-16-9-7-6-8-10-16)14(2)23(22-13)21(24)15-11-17(25-3)19(27-5)18(12-15)26-4/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQIRQYAGEPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B2511485.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)
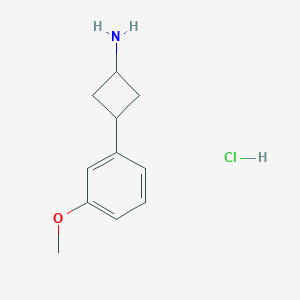
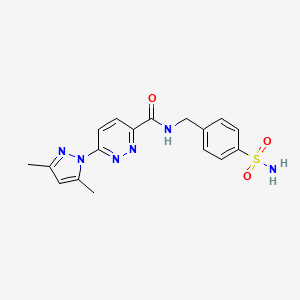
![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)
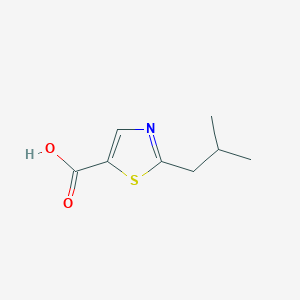
![(2E)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B2511496.png)

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)

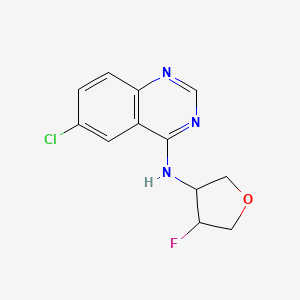
![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)